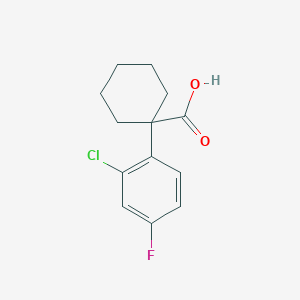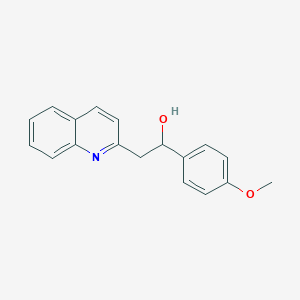
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, also known as 1-(4-methoxyphenyl)-2-quinolineethanol, is a synthetic compound with a wide range of applications in the scientific research field. It is an important intermediate in organic synthesis and can be used as a starting material for the synthesis of a variety of compounds. It has been studied for its potential use in a variety of biological and physiological applications.
Wissenschaftliche Forschungsanwendungen
Mechanism of Etherification
Research on derivatives of 2-alkylamino-1-phenylethanol provides insights into the etherification mechanism, suggesting that the process proceeds via a quinoidal intermediate rather than a carbonium ion intermediate. This mechanism is crucial for understanding the acid-catalyzed racemization of catecholamines, potentially involving compounds like 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (Venter & Greeff, 1980).
KDR Kinase Inhibitors
The synthesis of 1H-indol-2-yl-1H-quinolin-2-one ring systems, found in potent and selective KDR kinase inhibitors, involves compounds related to 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This highlights its role in developing new therapeutics targeting vascular endothelial growth factor receptors (Kuethe et al., 2005).
Antibacterial Quinoxalines
A study on the green synthesis of novel quinoxaline sulfonamides, which have shown antibacterial activity, involves the use of derivatives of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. These compounds exhibit promising antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Biocatalytic Production Optimization
Optimization of the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol using Lactobacillus senmaizuke highlights its significance in the production of drug intermediates. This optimization is crucial for synthesizing antihistamines and demonstrates the potential of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol in pharmaceutical manufacturing (Kavi et al., 2021).
Antimicrobial Pyrazoline Derivatives
The design and synthesis of new quinoxaline derivatives containing pyrazoline residue have been studied for their potential antimicrobial activity. These compounds, related to 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, exhibit substantial activity against various microbial strains, indicating their therapeutic potential (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11,18,20H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNXNGYOHLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372074 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94004-77-0 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




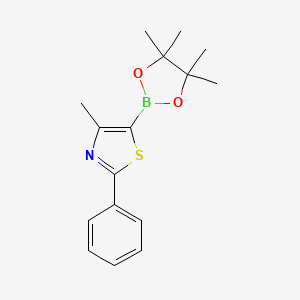
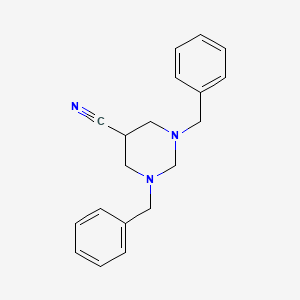
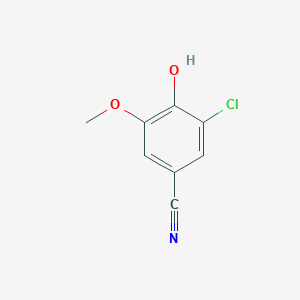

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
